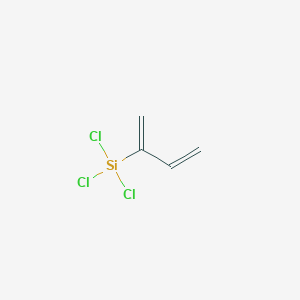

2-Trichlorosilyl-1,3-butadiene

Description

Properties

CAS No. |

93830-51-4 |

|---|---|

Molecular Formula |

C4H5Cl3Si |

Molecular Weight |

187.52 g/mol |

IUPAC Name |

buta-1,3-dien-2-yl(trichloro)silane |

InChI |

InChI=1S/C4H5Cl3Si/c1-3-4(2)8(5,6)7/h3H,1-2H2 |

InChI Key |

DEMRFFKCHVQCFJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=C)[Si](Cl)(Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis of Chlorinated and Substituted 1,3-Butadiene Derivatives

Structural and Functional Group Comparisons

- 2-Trichlorosilyl-1,3-butadiene (hypothetical structure): Features a trichlorosilyl (-SiCl₃) group at the C2 position of the conjugated diene system. This substituent likely imparts high electrophilicity and reactivity in silylation or polymerization reactions.

- 2-Chloro-1,3-butadiene (Chloroprene) : A chlorinated derivative with a single chlorine atom at C2. Widely used in the production of neoprene rubber due to its polymerization capability .

- Hexachloro-1,3-butadiene (HCBD) : Fully chlorinated derivative; historically used as a heat-transfer fluid and fungicide. Its environmental persistence and toxicity limit modern applications .

- 1-Chloro-1,3-butadiene : Contains a chlorine atom at C1. Exhibits isomerism (85% cis and 15% trans in commercial samples), influencing its reactivity in cyclization or addition reactions .

Data Table: Key Properties of Selected 1,3-Butadiene Derivatives

Research Findings and Limitations

- Product Ratios in Cyclization : Unsymmetrical dienes (e.g., 1-methoxy-1,3-butadiene) yield mixtures of two products, with ratios influenced by steric and electronic effects (e.g., 45:55 for 10a:11a ) . However, precise determination of ratios remains challenging in some cases .

- Isomerism in 1-Chloro-1,3-butadiene : Commercial samples contain 85% cis and 15% trans isomers, impacting their application in stereoselective syntheses .

- Natural Rubber vs. Synthetic Derivatives : Isoprene (2-methyl-1,3-butadiene) forms biodegradable polymers, whereas chlorinated derivatives like chloroprene or HCBD exhibit environmental risks .

Preparation Methods

Reaction Mechanism and Conditions

The reaction mechanism follows a classical hydrosilylation pathway, where the platinum catalyst facilitates the anti-Markovnikov addition of HSiCl₃ to the alkyne. The process occurs in anhydrous conditions under inert gas (e.g., nitrogen) to prevent hydrolysis of the trichlorosilyl group. Key parameters include:

-

Catalyst : Chloroplatinic acid (H₂PtCl₆) or Speier’s catalyst (Pt/C) at 0.1–1.0 mol% loading.

-

Temperature : 60–80°C, optimized to balance reaction rate and side-product formation.

-

Solvent : Non-polar solvents such as toluene or dichloromethane.

The product, trichloro(1,4-dichlorobut-2-en-2-yl)silane (Cl−CH₂−C(SiCl₃)=CH−Cl), is isolated via fractional distillation under reduced pressure. Yields typically range from 70% to 85%, with purity exceeding 95%.

Comparative Analysis of Catalysts

The choice of catalyst significantly impacts reaction efficiency. Platinum-based systems outperform rhodium or palladium analogs due to superior selectivity for the trans-addition product. For instance, Pt/C achieves 80% conversion in 4 hours, whereas RhCl(PPh₃)₃ requires 12 hours for comparable yields.

Alternative Pathways and Modifications

Metathesis-Based Approaches

Recent advances in transition metal catalysis have explored olefin metathesis to construct the butadiene backbone. A patent by EP3034486A1 details the use of ruthenium catalysts (e.g., Grubbs II) to rearrange ethylene and acetylene into 1,3-butadiene derivatives. While this method primarily targets unsubstituted butadiene, functionalization with trichlorosilyl groups post-metathesis remains theoretically viable. However, challenges in regioselective silylation limit its practical application.

Chlorination of Silylated Precursors

An indirect route involves the chlorination of pre-silylated butadiene analogs. For example, 2-triethoxysilyl-1,3-butadiene (synthesized from 1,4-dichloro-2-(trichlorosilyl)-2-butene and ethanol) undergoes exhaustive chlorination with PCl₅ to replace ethoxy groups with chlorine. While this method offers modularity, the multi-step process reduces overall efficiency (45–55% yield).

Industrial-Scale Production and Optimization

Q & A

Q. Methodology :

- Degradation studies : Monitor reductive dechlorination under methanogenic conditions using sediment microcosms and GC-MS .

- Mobility assessment : Measure Kₒc via batch equilibrium tests; high Kₒc indicates low mobility .

Advanced: How to design a health risk assessment for inhalation exposure to chlorinated butadienes?

Methodological Answer:

Adopt the US EPA’s Integrated Risk Information System (IRIS) framework:

Exposure concentration (EC) : Measure via active air sampling (e.g., GC-MS).

Inhalation unit risk (IUR) : Use IRIS values (e.g., 3×10⁻⁵ (µg/m³)⁻¹ for 1,3-butadiene) .

Risk calculation :

For example, EC = 1 µg/m³ yields Risk = 3×10⁻⁵, exceeding the 1×10⁻⁶ threshold .

Advanced: How to resolve contradictions between experimental and computational data?

Methodological Answer:

Case study: Discrepancies in atomization energies.

Error source identification :

- Experimental : Calorimetry errors (±1–2 kcal/mol).

- Computational : Inadequate exchange-correlation functionals.

Refinement : Use hybrid DFT (e.g., B3LYP) with exact exchange to reduce deviations to ≤2.4 kcal/mol .

Validation : Cross-check with high-level ab initio methods (e.g., CCSD(T)).

Advanced: What analytical techniques characterize thermal decomposition products?

Methodological Answer:

TG-FTIR-MS (Thermogravimetry-Fourier Transform Infrared-Mass Spectrometry):

- TG : Quantifies mass loss (e.g., 30% at 300°C for 2-chloro-1,3-butadiene).

- FTIR : Identifies gaseous HCl (600–800 cm⁻¹) and CO₂ (2349 cm⁻¹).

- MS : Detects fragments (e.g., m/z 61 for C₃H₅Cl⁺) .

Advanced: How to study polymerization mechanisms of chlorinated butadienes?

Methodological Answer:

Initiation : Use radical initiators (e.g., benzoyl peroxide) or Ziegler-Natta catalysts.

Kinetic analysis : Monitor monomer conversion via NMR or Raman spectroscopy.

Mechanistic insight : Compare with natural rubber synthesis, where pyrophosphate ions stabilize carbocation intermediates during 2-methyl-1,3-butadiene polymerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.